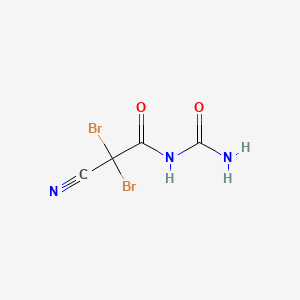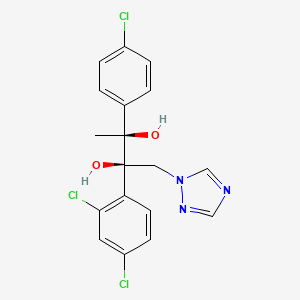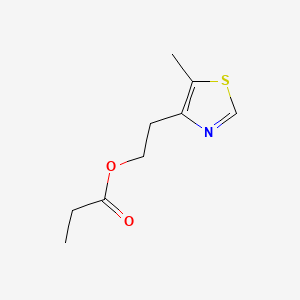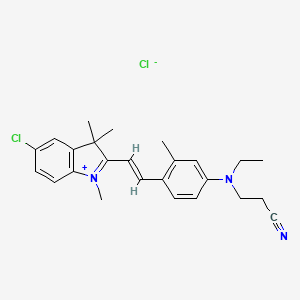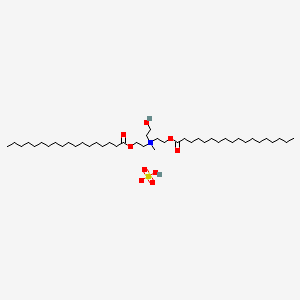
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate is a cationic surfactant known for its ability to effectively bind to negatively charged surfaces and reduce surface tension, enhancing the spreadability of liquids . This compound is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate typically involves the reaction of (2-Hydroxyethyl)methylamine with octadecanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher production rates. The process involves the same basic reaction but is optimized for large-scale production, ensuring consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility and reactivity of different compounds.
Biology: In biological research, it is used to study cell membrane interactions due to its ability to bind to negatively charged surfaces.
Medicine: The compound is explored for its potential use in drug delivery systems, where its surfactant properties can help in the formulation of various pharmaceutical products.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate involves its ability to bind to negatively charged surfaces. This binding reduces surface tension and enhances the spreadability of liquids. The molecular targets include cell membranes and other negatively charged surfaces, where the compound interacts with the lipid bilayer, altering its properties and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-distearoyloxyethyl-N-methyl-N-hydroxyethylammonium methosulfate
- (2-Hydroxyethyl)methylbis(2-((1-oxooctadec-9-enyl)amino)ethyl)ammonium methyl sulphate
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate stands out due to its unique combination of surfactant properties and ability to bind to negatively charged surfaces. This makes it particularly effective in applications requiring enhanced spreadability and stability .
Eigenschaften
CAS-Nummer |
94265-94-8 |
|---|---|
Molekularformel |
C43H87NO9S |
Molekulargewicht |
794.2 g/mol |
IUPAC-Name |
hydrogen sulfate;2-hydroxyethyl-methyl-bis(2-octadecanoyloxyethyl)azanium |
InChI |
InChI=1S/C43H86NO5.H2O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42(46)48-40-37-44(3,36-39-45)38-41-49-43(47)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5(2,3)4/h45H,4-41H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
YIFPHAOKONIWAE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



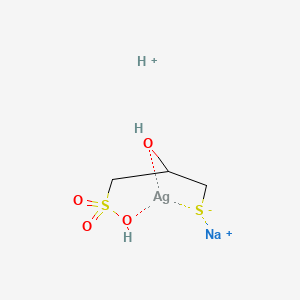

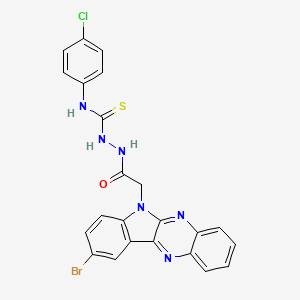
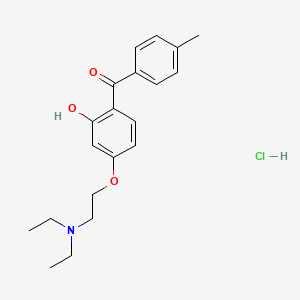
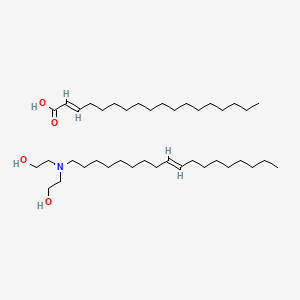
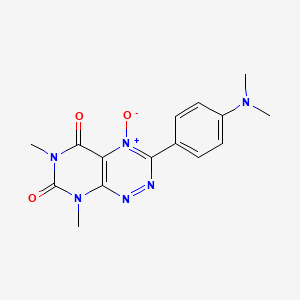

![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
